molecular formula C13H20ClNO B8680787 2-(4-(Chloromethyl)phenoxy)-N,N-diethylethanamine CAS No. 206550-70-1

2-(4-(Chloromethyl)phenoxy)-N,N-diethylethanamine

Cat. No.: B8680787
CAS No.: 206550-70-1
M. Wt: 241.76 g/mol
InChI Key: SXRGONXLOGEUEJ-UHFFFAOYSA-N
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Description

2-(4-(Chloromethyl)phenoxy)-N,N-diethylethanamine is an organic compound that features a chloromethyl group attached to a phenoxy ring, which is further connected to an N,N-diethylethan-1-amine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(Chloromethyl)phenoxy)-N,N-diethylethanamine typically involves the reaction of 4-(chloromethyl)phenol with N,N-diethylethan-1-amine under specific conditions. One common method includes the use of a base such as sodium hydride in a solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-(Chloromethyl)phenoxy)-N,N-diethylethanamine can undergo various chemical reactions, including:

    Oxidation: The chloromethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The compound can be reduced to remove the chloromethyl group, forming a phenoxy derivative.

    Substitution: The chloromethyl group can be substituted with other nucleophiles to form different derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can be employed.

    Substitution: Nucleophiles like amines, thiols, or alcohols can react with the chloromethyl group in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while substitution reactions can produce a variety of functionalized phenoxy derivatives.

Scientific Research Applications

2-(4-(Chloromethyl)phenoxy)-N,N-diethylethanamine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used to study the effects of chloromethyl groups on biological systems.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-(Chloromethyl)phenoxy)-N,N-diethylethanamine involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. The phenoxy and amine moieties can also interact with different receptors and enzymes, modulating their activity and leading to specific physiological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-(Chloromethyl)phenoxy)-N,N-diethylethanamine is unique due to the presence of both the chloromethyl and N,N-diethylethan-1-amine groups, which confer distinct chemical and biological properties

Properties

CAS No.

206550-70-1

Molecular Formula

C13H20ClNO

Molecular Weight

241.76 g/mol

IUPAC Name

2-[4-(chloromethyl)phenoxy]-N,N-diethylethanamine

InChI

InChI=1S/C13H20ClNO/c1-3-15(4-2)9-10-16-13-7-5-12(11-14)6-8-13/h5-8H,3-4,9-11H2,1-2H3

InChI Key

SXRGONXLOGEUEJ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCOC1=CC=C(C=C1)CCl

Origin of Product

United States

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